molecular formula C24H20O4 B5405509 2-(4-methoxyphenyl)-2-oxo-1-phenylethyl (2E)-3-phenylprop-2-enoate

2-(4-methoxyphenyl)-2-oxo-1-phenylethyl (2E)-3-phenylprop-2-enoate

Cat. No.: B5405509
M. Wt: 372.4 g/mol
InChI Key: OTQJAXMOSUVXPJ-SFQUDFHCSA-N
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Description

2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl (2E)-3-phenylprop-2-enoate is an organic compound with a complex structure that includes aromatic rings and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-2-oxo-1-phenylethyl (2E)-3-phenylprop-2-enoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for efficient production. The use of environmentally benign organoboron reagents and palladium catalysts is preferred due to their stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl (2E)-3-phenylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl (2E)-3-phenylprop-2-enoate has several scientific research applications:

Properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxo-1-phenylethyl] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O4/c1-27-21-15-13-19(14-16-21)23(26)24(20-10-6-3-7-11-20)28-22(25)17-12-18-8-4-2-5-9-18/h2-17,24H,1H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQJAXMOSUVXPJ-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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